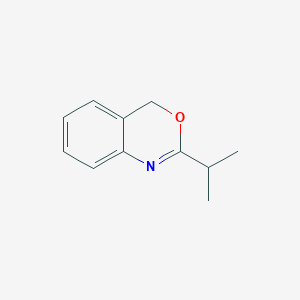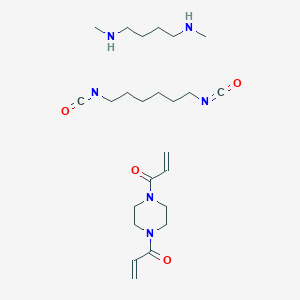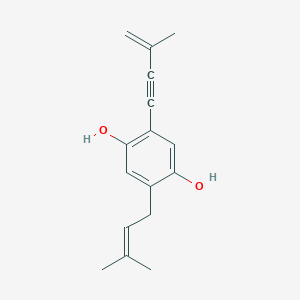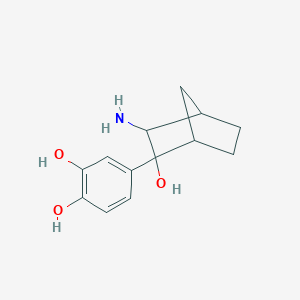
4H-3,1-Benzoxazine,2-(1-methylethyl)-(9CI)
Overview
Description
2-Isopropyl-4H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 2-Isopropyl-4H-3,1-benzoxazine, which includes an isopropyl group attached to the benzoxazine ring, imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4H-3,1-benzoxazine typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid derivatives with a chloride of a carboxylic acid to form N-acylated anthranilic acid intermediates. These intermediates are then cyclized using cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine .
Industrial Production Methods
In industrial settings, the production of 2-Isopropyl-4H-3,1-benzoxazine can be achieved through a one-pot synthesis method. This method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This approach allows for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions with high yields .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4H-3,1-benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 2-Isopropyl-4H-3,1-benzoxazine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Isopropyl-4H-3,1-benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Research has shown that derivatives of benzoxazine compounds have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: In industrial applications, 2-Isopropyl-4H-3,1-benzoxazine is used in the production of polymers and resins due to its thermal stability and mechanical properties
Mechanism of Action
The mechanism of action of 2-Isopropyl-4H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds are similar in structure but contain a sulfur atom instead of an oxygen atom in the benzoxazine ring.
4H-3,1-Benzoxazin-4-ones: These derivatives have various substituents at different positions on the benzoxazine ring and are used in similar applications.
Uniqueness
The uniqueness of 2-Isopropyl-4H-3,1-benzoxazine lies in its specific isopropyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where other benzoxazine derivatives may not be as effective.
Properties
IUPAC Name |
2-propan-2-yl-4H-3,1-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)11-12-10-6-4-3-5-9(10)7-13-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBIEJAPAHTUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-[2-(4-Decoxyphenyl)pyrimidin-5-yl]phenol](/img/structure/B55331.png)




![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
